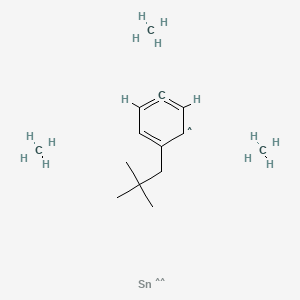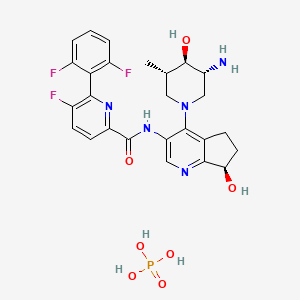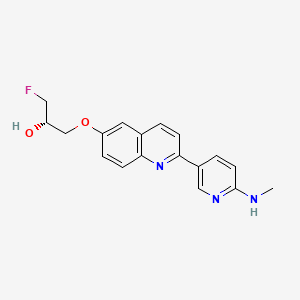
CID 102117523
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 102117523 is an organotin compound with the molecular formula C14H24Sn. This compound is characterized by the presence of a tin atom bonded to a phenyl group substituted with a 2,2-dimethylpropyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 102117523 typically involves the reaction of 4-(2,2-dimethylpropyl)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: CID 102117523 undergoes various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides or other organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups or the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of organotin oxides.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of substituted organotin compounds with various functional groups.
Aplicaciones Científicas De Investigación
CID 102117523 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of CID 102117523 involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparación Con Compuestos Similares
- Tributyl[4-(2,2-dimethylpropyl)phenyl]stannane
- Triphenyl[4-(2,2-dimethylpropyl)phenyl]stannane
- Trimethyl[4-(1,2,2-triphenylethenyl)phenyl]stannane
Comparison: CID 102117523 is unique due to its specific substitution pattern on the phenyl ring and the presence of three methyl groups bonded to the tin atom. This structure imparts distinct reactivity and properties compared to other organotin compounds. For example, the presence of the 2,2-dimethylpropyl group may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Propiedades
Número CAS |
19962-39-1 |
|---|---|
Fórmula molecular |
C14H27Sn |
Peso molecular |
314.08 |
Nombre IUPAC |
5-(2,2-dimethylpropyl)cyclohexa-1,2,4-triene;methane;tin |
InChI |
InChI=1S/C11H15.3CH4.Sn/c1-11(2,3)9-10-7-5-4-6-8-10;;;;/h5-8H,9H2,1-3H3;3*1H4; |
Clave InChI |
YJWSZJYPUKHOKC-UHFFFAOYSA-N |
SMILES |
C.C.C.CC(C)(C)CC1=CC=C=C[CH]1.[Sn] |
Sinónimos |
Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560640.png)






